molecular formula C₂₇H₂₇D₅N₆ B1147112 6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1292840-54-0

6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer B1147112
CAS-Nummer: 1292840-54-0
Molekulargewicht: 445.61
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a useful research compound. Its molecular formula is C₂₇H₂₇D₅N₆ and its molecular weight is 445.61. The purity is usually 95%.
BenchChem offers high-quality 6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Research

AEE788-d5 has been studied extensively in the field of cancer research. It is a dual family Epidermal Growth Factor Receptor (EGFR)/ErbB2 and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitor with antitumor and antiangiogenic activity . Aberrant EGFR and ErbB2 expression are associated with advanced disease and poor patient prognosis in many tumor types (breast, lung, ovarian, prostate, glioma, gastric, and squamous carcinoma of head and neck) .

Antiangiogenic Treatment Strategy

VEGF receptor kinases are promising targets in terms of an antiangiogenic treatment strategy. AEE788-d5, obtained by optimization of the 7H-pyrrolo[2,3-d]pyrimidine lead scaffold, is a potent combined inhibitor of both EGF and VEGF receptor tyrosine kinase family members on the isolated enzyme level and in cellular systems .

Antiproliferative Activity

AEE788-d5 demonstrated antiproliferative activity against a range of EGFR and ErbB2-overexpressing cell lines (including EGFRvIII-dependent lines) and inhibited the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells .

Antitumor Activity

AEE788-d5 has shown potent antitumor activity in a number of animal models of cancer, including tumors that overexpress EGFR and or ErbB2 . Oral administration of AEE788-d5 to tumor-bearing mice resulted in high and persistent compound levels in tumor tissue .

Inhibition of Angiogenesis

AEE788-d5 also inhibited VEGF-induced angiogenesis in a murine implant model . Antiangiogenic activity was also apparent by measurement of tumor vascular permeability and interstitial leakage space using dynamic contrast enhanced magnetic resonance imaging methodology .

Treatment of Medulloblastoma

AEE788-d5 has been shown to inhibit the growth of medulloblastoma tumors in vivo . It caused a statistically significant reduction in tumor volume of Daoy and Daoy Pt xenografts .

Wirkmechanismus

Target of Action

AEE788-d5, also known as 6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a multitargeted inhibitor of the human epidermal receptor (HER) 1/2 and vascular endothelial growth factor receptor (VEGFR) 1/2 receptor family tyrosine kinases . These receptors play a significant role in angiogenesis and proliferation of various types of cancer .

Mode of Action

AEE788-d5 interacts with its targets by inhibiting the tyrosine kinase activity of EGFR, HER-2, and VEGFR . It efficiently inhibits growth factor-induced EGFR and ErbB2 phosphorylation in tumors . The inhibition of these receptors disrupts multiple survival signaling pathways, including mitogen-activated protein kinase (MAPK) and Akt .

Biochemical Pathways

The inhibition of EGFR, HER-2, and VEGFR by AEE788-d5 affects multiple biochemical pathways. It abrogates the MAPK and Akt signaling pathways, which are crucial for cell survival and proliferation . This disruption leads to the inhibition of tumor cell proliferation and angiogenesis .

Pharmacokinetics

It’s known that the compound is orally active , suggesting it has good bioavailability

Result of Action

The inhibition of EGFR, HER-2, and VEGFR by AEE788-d5 leads to a decrease in tumor cell proliferation and angiogenesis . It also induces apoptosis in various cancer cell types when combined with histone deacetylase inhibitors . The compound was associated with unacceptable toxicity and minimal activity for the treatment of recurrent glioblastoma .

Action Environment

The action of AEE788-d5 can be influenced by various environmental factors. For instance, the presence of enzyme-inducing anticonvulsant drugs can reduce the concentrations of AEE788-d5 Moreover, the compound’s efficacy can be influenced by the specific genetic and molecular environment of the tumor cells

Eigenschaften

IUPAC Name

6-[4-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONFNUWBHFSNBT-MTOGIFQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.